molecular formula C18H28N2O3S B11340423 1-(benzylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11340423
M. Wt: 352.5 g/mol
InChI Key: FZEAAMOWYLNHNS-UHFFFAOYSA-N
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Description

N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a pentan-2-yl substituent

Chemical Reactions Analysis

Types of Reactions

N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the piperidine ring and the phenylmethanesulfonyl group makes it reactive under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples are:

  • N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONAMIDE
  • N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYL-PIPERIDINE-4-ACETAMIDE

Uniqueness

N-(PENTAN-2-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O3S/c1-3-7-15(2)19-18(21)17-10-12-20(13-11-17)24(22,23)14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,3,7,10-14H2,1-2H3,(H,19,21)

InChI Key

FZEAAMOWYLNHNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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